
methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the propoxy and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving suitable precursors.
Coupling of the pyrazole and piperidine rings: This step involves the formation of the carbonyl linkage between the two rings, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-methoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Methyl 1-(3-ethoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Methyl 1-(3-butoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the pyrazole and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-8-20-12-14(15(18-20)24-11-5-2)16(21)19-9-6-13(7-10-19)17(22)23-3/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGAVAUFIHYAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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